

# Application Notes and Protocols: SR 27897

## Dosage for In-Vivo Rodent Models

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### Compound of Interest

Compound Name: *Lintitript*

Cat. No.: *B1675547*

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## Introduction

SR 27897, also known as **lintitript**, is a potent and highly selective non-peptide antagonist of the cholecystinin A (CCK-A) receptor. It has been instrumental in elucidating the physiological roles of CCK-A receptors in various biological processes, particularly in gastrointestinal motility and satiety. These application notes provide a comprehensive overview of the in-vivo administration of SR 27897 in rodent models, including recommended dosages, detailed experimental protocols, and relevant signaling pathways.

## Quantitative Data Summary

The following tables summarize the effective dosages of SR 27897 observed in various in-vivo rodent models. These values are crucial for experimental design and dose-response studies.

Table 1: Effective Dosages of SR 27897 in Mice

Experimental Model	Route of Administration	Effective Dose (ED50)	Species/Strain	Reference
Antagonism of CCK-induced inhibition of gastric emptying	Oral (p.o.)	3 µg/kg	Mice	
Inhibition of CCK-induced gallbladder emptying	Oral (p.o.)	72 µg/kg	Mice	
Inhibition of egg yolk-induced gallbladder emptying	Oral (p.o.)	27 µg/kg	Mice	
Reduction of CCK-induced decrease of cerebellar cGMP levels	Intraperitoneal (i.p.)	0.013 mg/kg	Mice	
Blockade of CCK-induced turning behavior (intrastratial injection)	Intraperitoneal (i.p.)	0.2 mg/kg	Mice	

Table 2: Effective Dosages of SR 27897 in Rats

Experimental Model	Route of Administration	Effective Dose (ED50 or MED)	Species/Strain	Reference
Reversal of CCK-induced amylase secretion	Intravenous (i.v.)	1 mg/kg (complete reversal)	Rat	
Antagonism of CCK-induced hypophagia	Intraperitoneal (i.p.)	0.003 mg/kg (ED50)	Rat	
Antagonism of CCK-induced hypolocomotion	Intraperitoneal (i.p.)	0.002 mg/kg (ED50)	Rat	
Blockade of potentiation of apomorphine's effect on DA neurons	Intraperitoneal (i.p.)	1.25 mg/kg (Minimal Effective Dose)	Rat	

## Experimental Protocols

### Formulation of SR 27897 for In-Vivo Administration

SR 27897 is a poorly water-soluble compound. The following is a general protocol for its formulation for oral and intraperitoneal administration. Note: The exact vehicle composition used in the primary literature for SR 27897 is not consistently reported. Therefore, a generalized approach for formulating poorly soluble compounds is provided. Researchers should perform small-scale solubility and stability tests to optimize the vehicle for their specific experimental needs.

Materials:

- SR 27897 powder
- Dimethyl sulfoxide (DMSO)

- Tween 80 (Polysorbate 80) or Polyethylene glycol 400 (PEG400)
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Stock Solution Preparation:
  - Weigh the desired amount of SR 27897 powder in a sterile microcentrifuge tube.
  - Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, add 100  $\mu$ L of DMSO to 1 mg of SR 27897.
  - Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication can aid dissolution.
- Working Solution for Intraperitoneal (i.p.) Injection:
  - In a separate sterile tube, prepare the vehicle. A common vehicle for i.p. injection of DMSO-soluble compounds is a mixture of DMSO, Tween 80 (or PEG400), and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
  - Slowly add the SR 27897 stock solution to the vehicle while vortexing to prevent precipitation.
  - The final concentration of DMSO in the injectate should be kept as low as possible (ideally  $\leq 10\%$ ) to minimize potential toxicity.
  - Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of Tween 80 or PEG400).
- Working Suspension for Oral Gavage (p.o.):

- For oral administration, a suspension is often used. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
- Add a small amount of a surfactant like Tween 80 (e.g., 1-2%) to the CMC solution to aid in wetting the compound.
- Add the SR 27897 stock solution to the vehicle and vortex vigorously to create a homogenous suspension.
- Ensure the suspension is well-mixed immediately before each administration.

## Protocol for Antagonism of CCK-Induced Hypophagia in Rats

This protocol assesses the ability of SR 27897 to block the satiety-inducing effects of cholecystokinin (CCK).

Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- SR 27897 dosing solution
- CCK-8 (sulfated) solution (e.g., in sterile saline)
- Vehicle control solution
- Standard rat chow
- Metabolic cages for individual housing and food intake measurement
- Syringes and needles for i.p. injection

Protocol:

- Animal Acclimation:

- House rats individually in metabolic cages for at least 3-5 days to acclimate to the environment and the measurement of food intake.
- Provide ad libitum access to food and water.
- Handle the animals daily to reduce stress associated with the experimental procedures.
- Fasting:
  - Fast the rats for 18-24 hours before the experiment, with free access to water.
- Drug Administration:
  - Administer SR 27897 (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle control to different groups of rats.
  - The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
- CCK Administration:
  - 30 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3 µg/kg, i.p.) or saline control.
- Food Intake Measurement:
  - Immediately after the CCK-8 or saline injection, provide a pre-weighed amount of standard rat chow.
  - Measure cumulative food intake at regular intervals (e.g., 30, 60, and 120 minutes).
- Data Analysis:
  - Calculate the food intake for each animal and express it as g/kg of body weight.
  - Compare the food intake between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
  - Determine the ED50 of SR 27897 for the antagonism of CCK-induced hypophagia.

## Protocol for Inhibition of CCK-Induced Gallbladder Emptying in Mice

This protocol evaluates the efficacy of SR 27897 in preventing gallbladder contraction stimulated by CCK.

### Materials:

- Male Swiss-Webster mice (20-25 g)
- SR 27897 dosing suspension
- CCK-8 solution
- Vehicle control suspension
- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
- Surgical instruments
- Analytical balance

### Protocol:

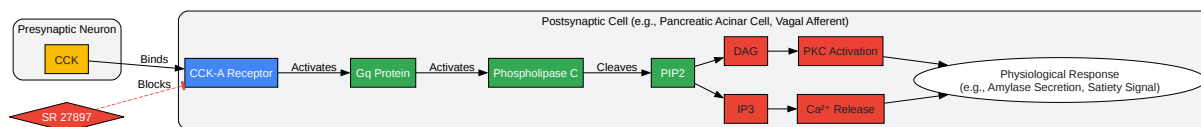
- Animal Preparation:
  - Fast the mice for 18-24 hours with free access to water to ensure gallbladder filling.
- Drug Administration:
  - Administer SR 27897 (e.g., 10-100 µg/kg, p.o.) or vehicle control to different groups of mice.
  - The volume of oral gavage should be consistent (e.g., 10 mL/kg).
- CCK Administration:

- 60 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3  $\mu\text{g/kg}$ , i.p.).
- Gallbladder Excision:
  - 20-30 minutes after CCK-8 administration, anesthetize the mice.
  - Perform a laparotomy to expose the gallbladder.
  - Carefully dissect the gallbladder and remove it.
- Gallbladder Weight Measurement:
  - Immediately weigh the excised gallbladder on an analytical balance. The weight of the gallbladder is directly proportional to its volume.
- Data Analysis:
  - Compare the gallbladder weights between the different treatment groups. A higher weight indicates less emptying.
  - Calculate the percentage of inhibition of gallbladder emptying for the SR 27897 treated groups compared to the CCK-8 alone group.
  - Determine the ED50 of SR 27897 for the inhibition of CCK-induced gallbladder emptying.

## Visualizations

### Signaling Pathway of CCK-A Receptor Antagonism

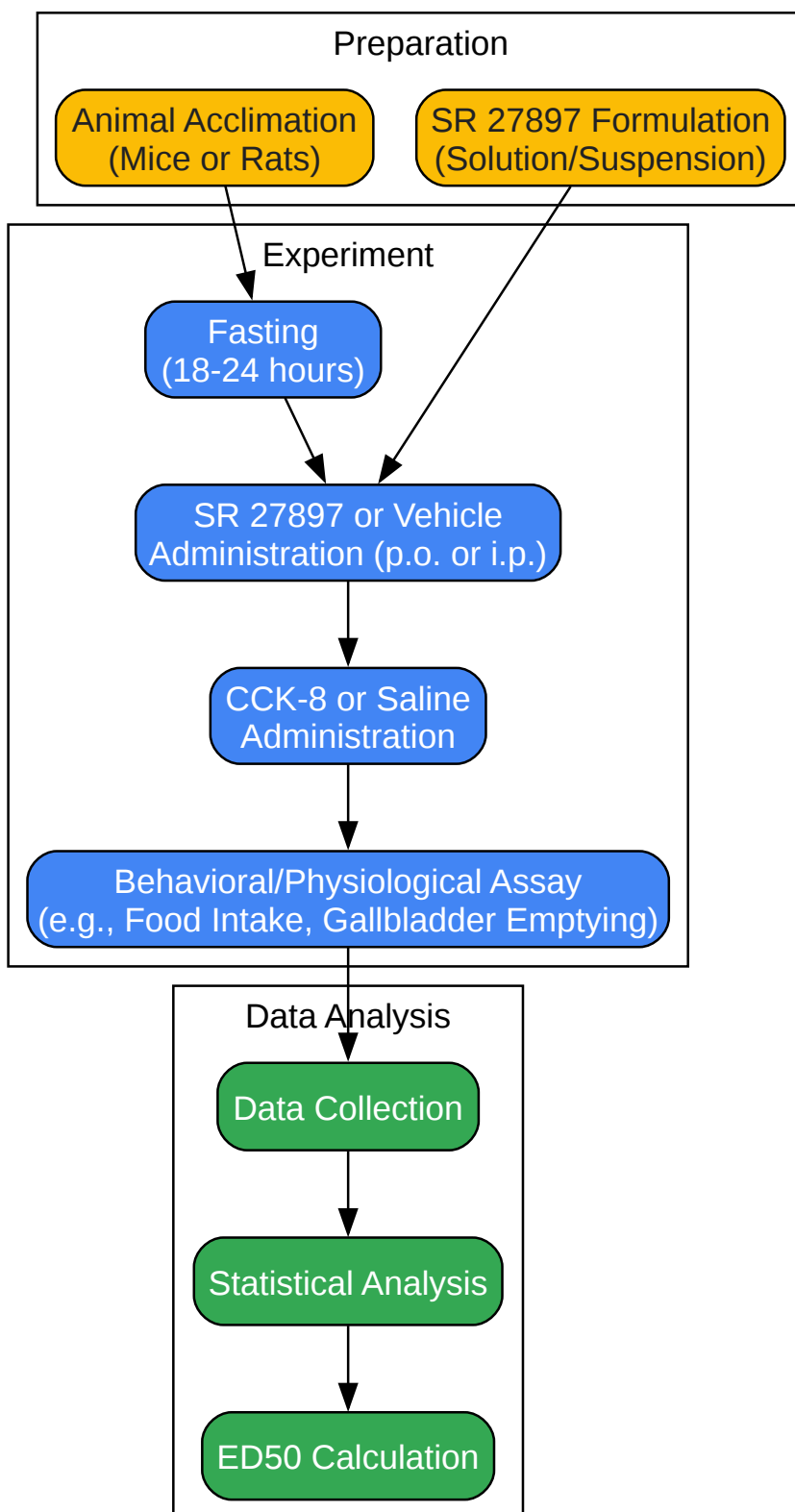




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Caption: Signaling pathway of CCK-A receptor and its antagonism by SR 27897.

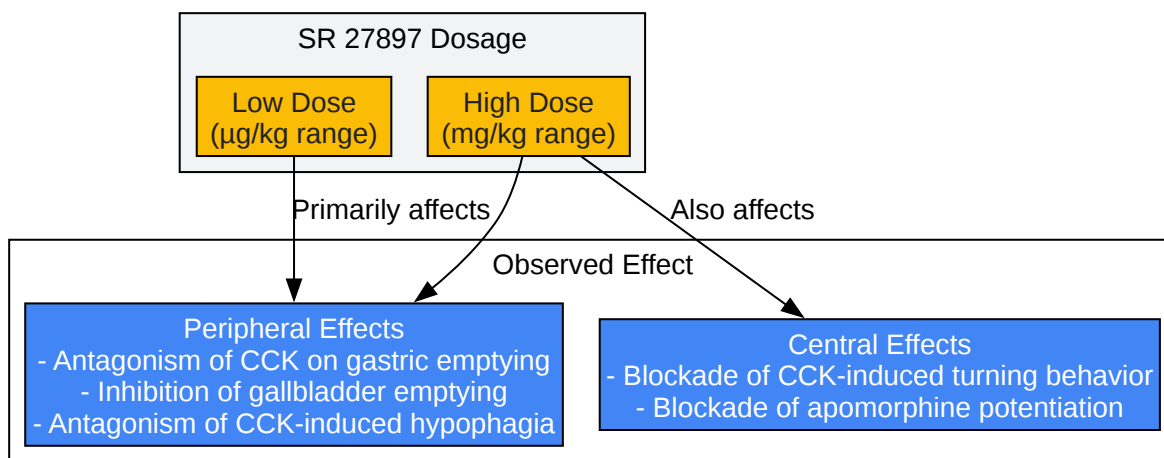
## Experimental Workflow for In-Vivo Testing of SR 27897



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Caption: General experimental workflow for in-vivo evaluation of SR 27897.

## Logical Relationship: Dosage and Effect of SR 27897



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Caption: Relationship between SR 27897 dosage and its peripheral vs. central effects.

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